
KRAS Inhibitors and Their Structure-Activity
Relationships

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: KRAS inhibitor-18

Cat. No.: S12880579
Get Quote

Inhibitor
Name

Target Mechanism of Action Key SAR Insights

BI-2852 [1] Switch I/II
pocket (Pan-

KRAS)

Non-covalent, binds a
shallow pocket on both

active & inactive KRAS,
blocking GEF, GAP, and

effector interactions. [1]

Identified via fragment-based
screening. Weakly binding fragments

(KD >1 mM) were optimized using
structure-based design. An indole

scaffold with a pendant basic amine was
key, forming a charged interaction with

Asp54. [1]

BI-2865
(Pan-
KRASi) [2]

Switch II

pocket
(KRAS-

selective)

Non-covalent, preferentially

binds the inactive (GDP-
bound) state with high

affinity, blocking nucleotide
exchange. [2]

Developed from a G12C-inhibitor scaffold

by removing the covalent warhead. A
prolinol substituent and pyrimidine
linker were introduced to create a direct
ionic interaction with Glu62 and a water-

mediated H-bond network with Arg68 and
Gln61. [2]

TH-Z835
Series [3]

KRASG12D Binds via a salt bridge with
mutant Asp12 residue,

inducing a switch-II pocket
(S-IIP). Binds both GDP

and GTP-bound states. [3]

A methyl-substituted piperazine moiety
is critical for forming a salt bridge with

Asp12. A cyclization strategy to restrain
the piperazine's conformational freedom

improved binding affinity by optimizing
entropy (ΔS). [3]
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Inhibitor
Name

Target Mechanism of Action Key SAR Insights

LUNA18 (&
related
peptides)
[4]

KRASG12D Middle-size cyclic peptide
identified via mRNA
display. Inhibits KRAS-

SOS1 interaction by binding
a hydrophobic cleft

between Switch II and α3-
helix. [4]

SAR studies on the cyclic peptide

scaffold showed broad tolerance for
modifications at positions near the mRNA

tag linkage site (C-terminus, positions 1,
2, 10), allowing for optimization of

pharmacokinetic (PK) profiles without
losing potency. [4]

Experimental Protocols for KRAS Inhibitor
Characterization

The following experimental workflows are standard in the field for establishing the activity and mechanism

of KRAS inhibitors, as referenced in the available literature.

Experimental workflow for KRAS inhibitor characterization.

Key SAR Strategies and Overcoming KRAS
Druggability Challenges

The development of the inhibitors above illustrates several strategic solutions to the historical challenge of

drugging KRAS.

Exploiting Shallow Pockets: The success of BI-2852 demonstrated that even shallow, polar

surfaces like the switch I/II pocket can be targeted, moving KRAS from "undruggable" to a viable
target. [1]

Leveraging Mutant Residues: The TH-Z835 series and covalent G12C inhibitors show that mutant
residues (Asp12 in G12D, Cys12 in G12C) can be targeted for selectivity, either through a stable salt
bridge or a covalent bond. [3]
State-Dependent Inhibition: Many successful inhibitors, like BI-2865, show a strong preference for

the inactive (GDP-bound) state of KRAS. This selectivity is key to their mechanism, as they prevent
the protein from being activated. [2]
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Novel Modalities: The discovery of LUNA18 highlights the potential of middle-size cyclic peptides
(e.g., from mRNA display) to inhibit tough protein-protein interaction targets like KRAS-SOS1, a
space where small molecules often struggle. [4]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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